molecular formula C21H30O5 B1245144 ludongnin G

ludongnin G

Cat. No. B1245144
M. Wt: 362.5 g/mol
InChI Key: YPVJSAYFTDREBJ-KAQOAFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ludongnin G is a delta-lactone. It has a role as a metabolite.

Scientific Research Applications

Chemical Structure and Properties

  • Ludongnin G, a natural diterpenoid, has a unique chemical structure with two molecules of C20H24O6 in its asymmetric unit. These molecules are connected by hydrogen bonds, forming infinite chains in the crystal structure, a characteristic that could be pivotal in understanding its interaction with biological systems (Shi, Pan, & Jin, 2001).
  • Another study describes Ludongnin B, a related compound, highlighting its structure composed of three six-membered rings and two five-membered rings, which might provide insights into the biological activities of Ludongnin G (Shi, Pan, Zhang, & Yu, 2001).

Potential Therapeutic Applications

  • Ludongnins, including Ludongnin G, have been explored for their cytotoxic effects. For instance, ludongnins F-J were evaluated against leukemia cells, suggesting potential applications in cancer research (Han et al., 2003).
  • The cytotoxic properties of related compounds, such as ludongnins C-E, were also assessed, indicating a broader spectrum of biological activities that could be relevant for Ludongnin G research (Sun, Han, Li, & Peng, 2003).

Antibacterial Properties

properties

Product Name

ludongnin G

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(1'S,3R,3aR,4R,6'S,7aR,9'R,10'S)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione

InChI

InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13+,14-,15+,17+,19-,20+,21-/m0/s1

InChI Key

YPVJSAYFTDREBJ-KAQOAFHOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O

Canonical SMILES

CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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